molecular formula C7H5Br2FMg B14890816 2-Bromo-5-fluorobenzylmagnesium bromide, 0.25 M in 2-MeTHF

2-Bromo-5-fluorobenzylmagnesium bromide, 0.25 M in 2-MeTHF

Cat. No.: B14890816
M. Wt: 292.23 g/mol
InChI Key: MDRAGLASKJXAHQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-fluorobenzylmagnesium bromide, 0.25 M in 2-methyltetrahydrofuran, is an organomagnesium compound commonly used as a Grignard reagent in organic synthesis. This compound is particularly valuable due to its reactivity and ability to form carbon-carbon bonds, making it a crucial intermediate in the synthesis of various organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-5-fluorobenzylmagnesium bromide is typically prepared by reacting 2-bromo-5-fluorobenzyl bromide with magnesium metal in the presence of 2-methyltetrahydrofuran as a solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction conditions include:

    Temperature: Room temperature to reflux

    Time: Several hours to ensure complete reaction

    Catalyst: Iodine or a small amount of the Grignard reagent itself to initiate the reaction

Industrial Production Methods

In an industrial setting, the production of 2-Bromo-5-fluorobenzylmagnesium bromide follows a similar synthetic route but on a larger scale. The process involves:

    Large-scale reactors: Equipped with efficient stirring and temperature control

    Continuous monitoring: To ensure the reaction proceeds to completion

    Purification: The product is often purified by distillation or crystallization to remove any unreacted starting materials or by-products

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-fluorobenzylmagnesium bromide undergoes several types of chemical reactions, including:

    Nucleophilic addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols

    Nucleophilic substitution: Reacts with alkyl halides to form new carbon-carbon bonds

    Coupling reactions: Participates in cross-coupling reactions such as the Kumada coupling

Common Reagents and Conditions

    Reagents: Carbonyl compounds, alkyl halides, transition metal catalysts (e.g., palladium, nickel)

    Conditions: Inert atmosphere, controlled temperature, and sometimes the presence of a base to neutralize any acidic by-products

Major Products

    Alcohols: Formed from the reaction with carbonyl compounds

    Alkanes: Formed from nucleophilic substitution reactions

    Biaryl compounds: Formed from coupling reactions

Scientific Research Applications

2-Bromo-5-fluorobenzylmagnesium bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

    Chemistry: Synthesis of complex organic molecules, pharmaceuticals, and agrochemicals

    Biology: Preparation of biologically active compounds for drug discovery and development

    Medicine: Synthesis of intermediates for active pharmaceutical ingredients (APIs)

    Industry: Production of fine chemicals, polymers, and materials science research

Mechanism of Action

The mechanism of action of 2-Bromo-5-fluorobenzylmagnesium bromide involves the formation of a highly reactive carbon-magnesium bond. This bond acts as a nucleophile, attacking electrophilic centers in other molecules. The molecular targets and pathways involved include:

    Carbonyl compounds: The Grignard reagent adds to the carbonyl carbon, forming an alkoxide intermediate, which is then protonated to yield an alcohol

    Alkyl halides: The Grignard reagent displaces the halide ion, forming a new carbon-carbon bond

Comparison with Similar Compounds

2-Bromo-5-fluorobenzylmagnesium bromide can be compared with other similar Grignard reagents, such as:

    Phenylmagnesium bromide: Used for similar nucleophilic addition reactions but lacks the fluorine and bromine substituents

    Methylmagnesium bromide: A simpler Grignard reagent used for forming carbon-carbon bonds but with different reactivity due to the absence of aromatic and halogen substituents

    2-Chloro-5-fluorobenzylmagnesium bromide: Similar structure but with chlorine instead of bromine, leading to different reactivity and selectivity in reactions

The uniqueness of 2-Bromo-5-fluorobenzylmagnesium bromide lies in its specific substitution pattern, which imparts distinct reactivity and selectivity in organic synthesis.

Properties

IUPAC Name

magnesium;1-bromo-4-fluoro-2-methanidylbenzene;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF.BrH.Mg/c1-5-4-6(9)2-3-7(5)8;;/h2-4H,1H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDRAGLASKJXAHQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C1=C(C=CC(=C1)F)Br.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2FMg
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.